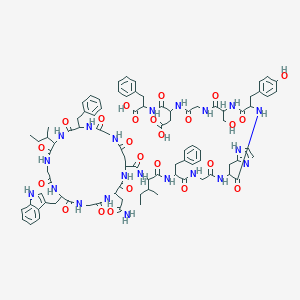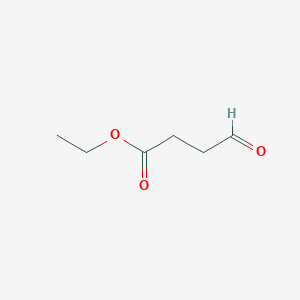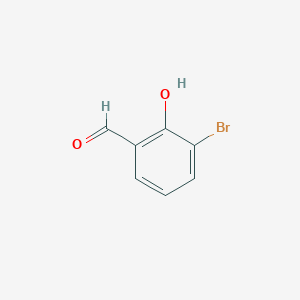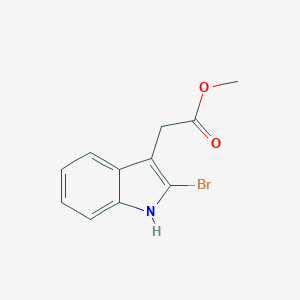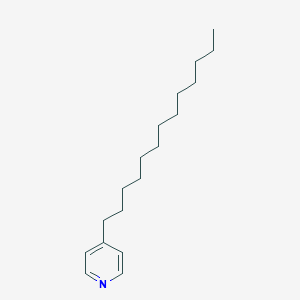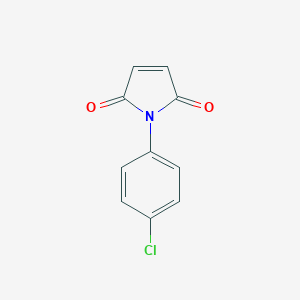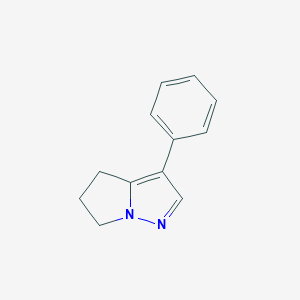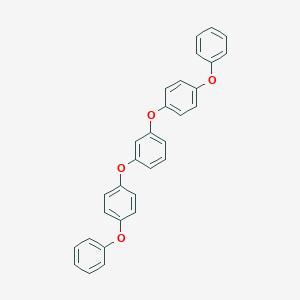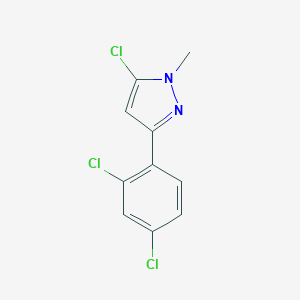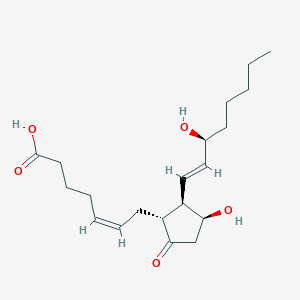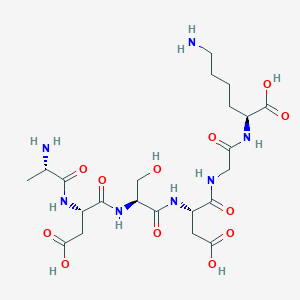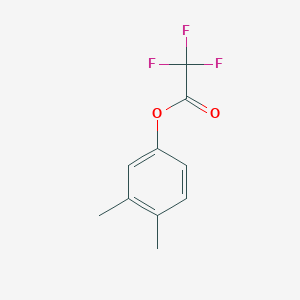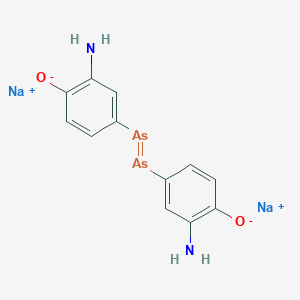
Sodium arsphenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium arsphenamine, also known as Salvarsan, was the first effective treatment for syphilis. It was discovered by Paul Ehrlich and his team in 1909 and revolutionized the treatment of syphilis, which was previously a fatal and incurable disease. Sodium arsphenamine is an organoarsenic compound that has been extensively studied for its biochemical and physiological effects.
作用機序
Sodium arsphenamine exerts its antibacterial and antiparasitic effects by inhibiting the synthesis of macromolecules such as proteins and nucleic acids. It binds to sulfhydryl groups on enzymes and disrupts their activity, leading to cell death. Sodium arsphenamine also disrupts the cell membrane and causes leakage of cellular contents, further contributing to its bactericidal and parasiticidal effects.
生化学的および生理学的効果
Sodium arsphenamine has been shown to have a wide range of biochemical and physiological effects. It can cause oxidative stress and DNA damage in cells, leading to apoptosis and cell death. It can also disrupt the function of mitochondria, leading to energy depletion and cell death. Sodium arsphenamine has been shown to affect the immune system by suppressing the activity of T cells and macrophages.
実験室実験の利点と制限
Sodium arsphenamine has several advantages for lab experiments. It is a potent and broad-spectrum antibacterial and antiparasitic agent that can be used to study the mechanisms of bacterial and parasitic infections. It is also relatively stable and can be stored for long periods of time. However, sodium arsphenamine has several limitations for lab experiments. It is toxic to cells and can cause cell death at high concentrations. It also has a narrow therapeutic window and can cause toxicity in humans at therapeutic doses.
将来の方向性
There are several future directions for research on sodium arsphenamine. One direction is to study the mechanisms of resistance to sodium arsphenamine in bacteria and parasites. Another direction is to develop new analogs of sodium arsphenamine with improved efficacy and safety profiles. Finally, sodium arsphenamine could be used as a lead compound for the development of new antibacterial and antiparasitic agents.
Conclusion
Sodium arsphenamine is a potent antibacterial and antiparasitic agent that has been extensively studied for its biochemical and physiological effects. It has revolutionized the treatment of syphilis and has been used to treat a wide range of bacterial and parasitic infections. While sodium arsphenamine has several advantages for lab experiments, it also has limitations due to its toxicity and narrow therapeutic window. Future research on sodium arsphenamine could lead to the development of new antibacterial and antiparasitic agents with improved efficacy and safety profiles.
合成法
Sodium arsphenamine is synthesized by reacting arsenic acid with aniline in the presence of hydrochloric acid. The resulting product is purified by recrystallization and converted to the sodium salt by reaction with sodium hydroxide. The synthesis of sodium arsphenamine is a complex process that requires careful control of reaction conditions to ensure the purity and stability of the product.
科学的研究の応用
Sodium arsphenamine has been extensively studied for its antibacterial and antiparasitic properties. It is effective against a wide range of microorganisms, including bacteria, protozoa, and helminths. Sodium arsphenamine has been used to treat syphilis, yaws, and other bacterial infections. It has also been used to treat trypanosomiasis, a parasitic disease caused by the protozoan Trypanosoma brucei.
特性
CAS番号 |
1936-28-3 |
|---|---|
製品名 |
Sodium arsphenamine |
分子式 |
C12H10As2N2Na2O2 |
分子量 |
410.04 g/mol |
IUPAC名 |
disodium;2-amino-4-(3-amino-4-oxidophenyl)arsanylidenearsanylphenolate |
InChI |
InChI=1S/C12H12As2N2O2.2Na/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;;/q;2*+1/p-2 |
InChIキー |
AHXJGEBYGJABES-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
